molecular formula C19H16ClNO2 B1420625 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-84-9

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420625
CAS RN: 1160262-84-9
M. Wt: 325.8 g/mol
InChI Key: AMOHQACFYBDXOI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, also known as 4-Methyl-2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, is a quinoline-based carbonyl chloride compound that is used for a variety of scientific applications. It is a white crystalline solid with a molecular weight of 328.45 g/mol and a melting point of 205-207°C. The compound has a pKa of 4.81 and a boiling point of 463°C. It is soluble in many organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide.

Scientific Research Applications

Fluorescence Derivatization in Liquid Chromatography

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, demonstrates significant utility as a fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols or phenol to produce fluorescent esters, aiding in the analytical separation of these compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Alkynes

In the synthesis of (4‐Methoxyphenyl)Ethyne, a compound with a similar methoxyphenyl structure, diethyl (dichloromethyl)phosphonate is used as an intermediate. This highlights the potential of methoxyphenyl compounds in the synthesis of complex organic molecules (Marinetti & Savignac, 2003).

Development of Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives

A series of hydroquinolines and pyrimido[4,5-b]quinoline derivatives have been synthesized using 2 (4-methoxybenzylidenemalonitrile) and other compounds. These derivatives hold potential in various chemical and pharmaceutical applications (Ghoneim & Assy, 2015).

Structure of β-Diketiminates and β-Aminoketones

Studies on methoxyphenyl substituted β-diketiminate and β-enaminoketonate ligands, which are structurally related to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, reveal insights into the crystal structures and potential applications in complex formation and reactivity (Olejnik, Padělková, Horáček, & Růžička, 2012).

Potential Anticancer Applications

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, has been identified as a potent apoptosis inducer and an effective anticancer agent, suggesting potential therapeutic applications for similar compounds (Sirisoma et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOHQACFYBDXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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